molecular formula C9H10Cl3NO2 B8060310 Phenylalanine, 3,5-dichloro-, hydrochloride (9CI)

Phenylalanine, 3,5-dichloro-, hydrochloride (9CI)

Cat. No.: B8060310
M. Wt: 270.5 g/mol
InChI Key: VAISQIUJIKNCPW-QRPNPIFTSA-N
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Description

Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) is a chemical compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring, and it exists as a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) typically involves the chlorination of phenylalanine. The process begins with the protection of the amino and carboxyl groups of phenylalanine to prevent unwanted side reactions. The protected phenylalanine is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions on the phenyl ring. After chlorination, the protecting groups are removed, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, chlorinated phenyl derivatives.

    Reduction: Reduced phenylalanine derivatives.

    Substitution: Phenylalanine derivatives with substituted functional groups.

Scientific Research Applications

Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies related to protein structure and function, as well as in the investigation of enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific biochemical pathways.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in various biochemical processes. The presence of chlorine atoms on the phenyl ring enhances its binding affinity to certain enzymes, leading to modulation of their activity. This modulation can result in changes in metabolic pathways, making the compound useful in studying enzyme kinetics and regulation.

Comparison with Similar Compounds

Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) can be compared with other chlorinated phenylalanine derivatives, such as:

  • Phenylalanine, 2,4-dichloro-, hydrochloride
  • Phenylalanine, 3,4-dichloro-, hydrochloride
  • Phenylalanine, 2,6-dichloro-, hydrochloride

Uniqueness

The unique positioning of chlorine atoms at the 3 and 5 positions on the phenyl ring of Phenylalanine, 3,5-dichloro-, hydrochloride (9CI) imparts distinct chemical and biological properties compared to other chlorinated derivatives. This specific arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAISQIUJIKNCPW-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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